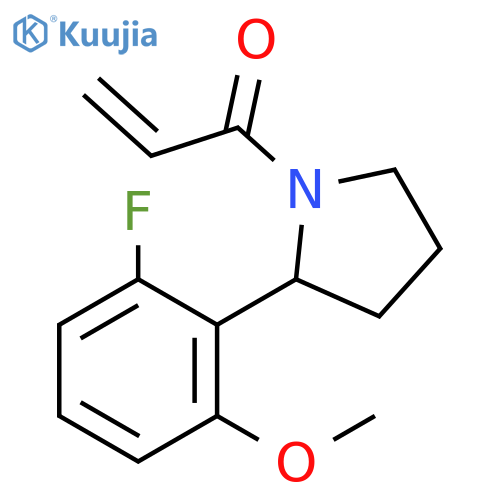Cas no 2361639-16-7 (1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one)
1-2-(2-フルオロ-6-メトキシフェニル)ピロリジン-1-イルプロプ-2-エン-1-オンは、フッ素置換基とメトキシ基を有するピロリジン誘導体であり、有機合成や医薬品中間体としての高い応用可能性を示します。この化合物の特徴は、電子求引性のフッ素原子と電子供与性のメトキシ基が共存するため、特異的な分子間相互作用や反応性が期待できます。また、ピロリジン環とα,β-不飽和ケトン構造の組み合わせにより、生体活性化合物の合成において重要な骨格として利用可能です。特に、選択的フッ素導入による代謝安定性の向上や、分子設計の多様性が注目される点です。

2361639-16-7 structure
商品名:1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one
1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[2-(2-Fluoro-6-methoxyphenyl)-1-pyrrolidinyl]-2-propen-1-one
- 1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one
-
- インチ: 1S/C14H16FNO2/c1-3-13(17)16-9-5-7-11(16)14-10(15)6-4-8-12(14)18-2/h3-4,6,8,11H,1,5,7,9H2,2H3
- InChIKey: AOVCOTFWMTYWIJ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCC1C1=C(OC)C=CC=C1F)(=O)C=C
じっけんとくせい
- 密度みつど: 1.159±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 367.5±42.0 °C(Predicted)
- 酸性度係数(pKa): -1.94±0.40(Predicted)
1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26594474-0.05g |
1-[2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
2361639-16-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
2361639-16-7 (1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
